molecular formula C18H16F3NO4 B3058848 L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- CAS No. 921623-47-4

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)-

Cat. No.: B3058848
CAS No.: 921623-47-4
M. Wt: 367.3 g/mol
InChI Key: NRAUMTNVPKCVGF-HNNXBMFYSA-N
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Description

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- (CAS: 114926-38-4, ) is a modified amino acid derivative where the α-amino group is protected by a phenylmethoxycarbonyl (Z or Cbz) group, and the phenyl ring of the phenylalanine side chain is substituted with a trifluoromethyl (-CF₃) group at the para position. This compound is primarily utilized in peptide synthesis, where the Z-group enhances stability during coupling reactions, while the -CF₃ substituent introduces steric bulk and electronic effects that influence peptide-protein interactions. The trifluoromethyl group also increases lipophilicity, making the compound valuable in designing bioactive peptides with improved membrane permeability .

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c19-18(20,21)14-8-6-12(7-9-14)10-15(16(23)24)22-17(25)26-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,22,25)(H,23,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAUMTNVPKCVGF-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624575
Record name N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921623-47-4
Record name N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- typically involves the protection of the amino group of L-phenylalanine using a phenylmethoxycarbonyl (Cbz) group. The trifluoromethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in studies involving protein synthesis and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing biochemical reactions and metabolic pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Protecting Group Substituent CAS Number Molecular Weight Key Applications Reference
L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- Z (Cbz) 4-CF₃ 114926-38-4 337.33 Peptide synthesis; enhanced lipophilicity and stability
N-Fmoc-4-(trifluoromethyldiazirinyl)-L-phenylalanine Fmoc 4-CF₃-diazirinyl - 517.42 Photo-crosslinking in peptide-protein interaction studies
N-Fmoc-4-methyl-L-phenylalanine Fmoc 4-CH₃ 199006-54-7 419.44 Solid-phase peptide synthesis; steric modulation
N-Fmoc-4-fluoro-D-phenylalanine Fmoc 4-F 249648-10-0 419.44 Peptide engineering for enzyme inhibition
N-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine Fmoc 4-PO₃F₂ 160751-44-0 517.42 Hydrolytically stable phosphotyrosine mimetics
4-Trifluoromethyl-L-phenylalanine (unprotected) None 4-CF₃ 114926-38-4 237.18 Enzyme inhibitor studies; metabolic labeling
N-Boc-2,4-dimethyl-L-phenylalanine Boc 2,4-(CH₃)₂ - 321.35 Peptide synthesis requiring acid-labile protection

Key Structural and Functional Differences

Protecting Groups
  • Z (Cbz) Group : Requires harsh conditions (e.g., H₂/Pd) for cleavage, limiting compatibility with sensitive residues. Offers moderate steric hindrance .
  • Fmoc Group : Base-labile (cleaved with piperidine), preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .
  • Boc Group : Acid-labile (cleaved with TFA), often used in solution-phase synthesis .
Substituent Effects
  • Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects and high lipophilicity (cLogP ~2.5), enhancing membrane permeability .
  • Phosphonodifluoromethyl (-PO₃F₂): Mimics phosphotyrosine with improved hydrolytic stability (pKa₂ ~6.5 vs. 5.5 for phosphates) .
  • Methyl (-CH₃) : Provides steric bulk without significant electronic effects, used to modulate peptide conformation .

Biological Activity

L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- is a phenylalanine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on different biological pathways, and relevant case studies.

  • IUPAC Name : (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
  • Molecular Formula : C25H20F3NO4
  • Molecular Weight : 455.43 g/mol
  • CAS Number : 247113-86-6

L-Phenylalanine derivatives are known to interact with various biological pathways. The specific compound discussed here exhibits several mechanisms:

  • Antiviral Activity : Preliminary studies suggest that derivatives of phenylalanine can inhibit the replication of viruses such as hepatitis C virus (HCV) and influenza viruses . The compound's structure may enhance its binding affinity to viral proteins, thereby disrupting their function.
  • Apoptosis Induction : Research indicates that certain phenylalanine derivatives can trigger apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways . This property is particularly relevant for developing anticancer therapies.
  • Neurotransmitter Regulation : L-Phenylalanine is a precursor to neurotransmitters like dopamine. Its derivatives may influence neurotransmitter levels and have implications in treating neurological disorders .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of phenylalanine derivatives by modulating cytokine production and inhibiting NF-κB signaling pathways .

Biological Activity Summary Table

Biological ActivityMechanism of ActionReferences
AntiviralInhibition of viral replication (e.g., HCV, influenza)
Apoptosis InductionActivation of caspases, mitochondrial pathway modulation
Neurotransmitter RegulationPrecursor to dopamine; potential effects on mood disorders
Anti-inflammatoryModulation of cytokine production, NF-κB inhibition

Case Study 1: Antiviral Efficacy Against HCV

A study evaluated the efficacy of various phenylalanine derivatives against HCV. The compound demonstrated significant antiviral activity with an IC50 value indicating effective inhibition at low concentrations. The mechanism involved disruption of viral protein synthesis, highlighting its potential as a therapeutic agent against viral infections .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines revealed that L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)- induced apoptosis through caspase activation pathways. The results showed a dose-dependent increase in apoptotic cells, suggesting its utility in cancer treatment protocols .

Case Study 3: Neuroprotective Effects

Research indicated that this compound could enhance dopamine levels in neuronal cultures, providing a neuroprotective effect against neurodegenerative diseases. The findings suggest potential applications in managing conditions like Parkinson's disease .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)-?

  • Methodological Answer : The synthesis involves two key steps: (1) introducing the trifluoromethyl group at the 4-position of L-phenylalanine via palladium-catalyzed cross-coupling reactions (e.g., using trifluoromethyl sulfone derivatives under inert conditions) , and (2) protecting the amino group with a phenylmethoxy carbonyl (Cbz) group using benzyl chloroformate in anhydrous dichloromethane with a base like triethylamine . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for optimal yield.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the trifluoromethyl group and Cbz-protection. ¹³C NMR verifies backbone integrity .
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives used in enzyme interaction studies .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances metabolic stability but reduces solubility in aqueous buffers. Stability studies (pH 2–9, 25–37°C) show optimal integrity in neutral pH (7.4) at 4°C, with degradation observed under acidic conditions (pH <3) due to Cbz-group hydrolysis. Use buffered solutions (e.g., PBS) and avoid prolonged exposure to light .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic effects of the trifluoromethyl substituent?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) quantify the substituent’s electron-withdrawing effects on the phenyl ring. Molecular docking (AutoDock Vina) predicts interactions with enzymes like formyl peptide receptors, highlighting steric and electronic complementarity .

Q. How can researchers resolve contradictions in synthetic yields when using palladium catalysts?

  • Methodological Answer : Discrepancies in yields (e.g., 60% vs. 85%) arise from ligand choice (e.g., XPhos vs. SPhos), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%). Systematic screening via Design of Experiments (DoE) optimizes conditions. For example, higher yields are achieved with XPhos in THF at 80°C .

Q. What strategies enable site-specific incorporation of this modified phenylalanine into peptides?

  • Methodological Answer :
  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives with HBTU/HOBt activation. The Cbz group is stable under SPPS conditions but requires hydrogenolysis (H₂/Pd-C) for deprotection .
  • Enzymatic Incorporation : Engineered aminoacyl-tRNA synthetases (e.g., Methanocaldococcus jannaschii tyrosyl-tRNA synthetase) enable site-specific insertion into recombinant proteins .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Divergent results (e.g., SN1 vs. SN2 pathways) may stem from solvent polarity (polar aprotic vs. protic) or counterion effects (e.g., K⁺ vs. Li⁺). Kinetic isotope effect (KIE) studies and Hammett plots (σ values for substituents) clarify mechanisms. For example, acetonitrile promotes SN1 due to stabilisation of carbocation intermediates, while DMSO favors SN2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)-
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L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-4-(trifluoromethyl)-

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